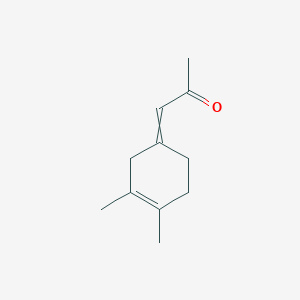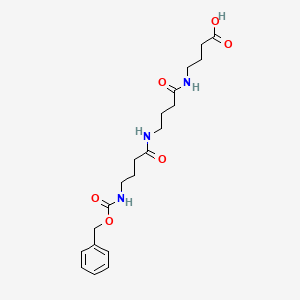![molecular formula C9H14N2S B14368409 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile CAS No. 90695-74-2](/img/structure/B14368409.png)
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile is an organic compound characterized by its unique structure, which includes a butanedinitrile backbone with three methyl groups and a methylsulfanyl group attached
Preparation Methods
The synthesis of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable nitrile precursor with a methylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines using reagents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and potential effects.
Comparison with Similar Compounds
Similar compounds to 2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile include:
2,2,3-Trimethylbutanedinitrile: Lacks the methylsulfanyl group, resulting in different chemical properties.
3-[(Methylsulfanyl)methyl]butanedinitrile: Lacks the additional methyl groups, affecting its reactivity and applications.
2,2,3-Trimethyl-3-butylbutanedinitrile: Substitutes the methylsulfanyl group with a butyl group, altering its chemical behavior
Properties
CAS No. |
90695-74-2 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-(methylsulfanylmethyl)butanedinitrile |
InChI |
InChI=1S/C9H14N2S/c1-8(2,5-10)9(3,6-11)7-12-4/h7H2,1-4H3 |
InChI Key |
IJEYASHUSFQWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C(C)(CSC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


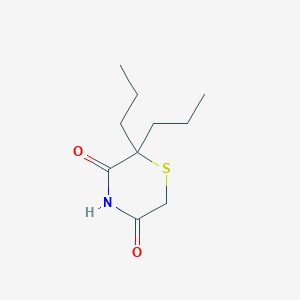


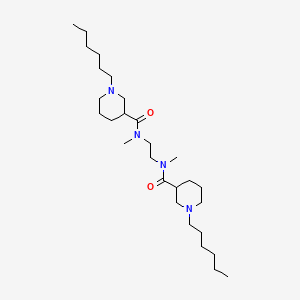
![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


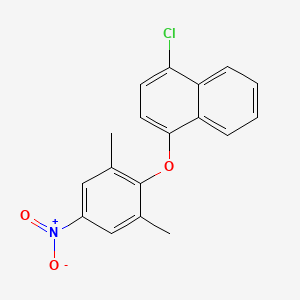
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)
![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
